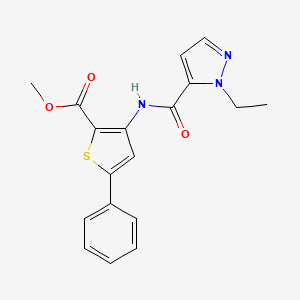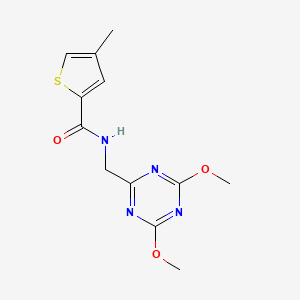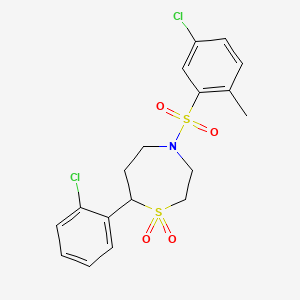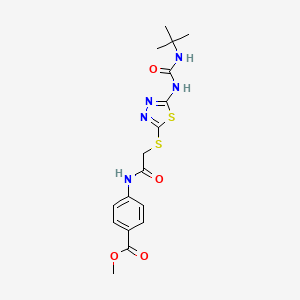![molecular formula C15H12ClN3O2S B2876793 N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-70-2](/img/structure/B2876793.png)
N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Wirkmechanismus
Target of Action
The primary targets of this compound, also known as N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cell lines are often used in research as models for studying the mechanisms of cancer and testing potential therapeutic agents.
Mode of Action
The compound interacts with its targets by exhibiting cytotoxic activity . . This disruption can lead to cell death, thereby inhibiting the growth and proliferation of the cancer cells.
Biochemical Pathways
The compound affects the biochemical pathways involved in cell growth and proliferation . By disrupting these pathways, the compound can inhibit the growth of cancer cells and potentially lead to their death. The downstream effects of this disruption can include a reduction in tumor size and a slowing of disease progression.
Pharmacokinetics
The compound’s cytotoxic activity against various cancer cell lines suggests that it is able to reach its targets effectively
Result of Action
The result of the compound’s action is a potent cytotoxic effect on cancer cells . This can lead to a reduction in tumor size and a slowing of disease progression. In vitro studies have shown that the compound exhibits significant cytotoxic activity against various cancer cell lines .
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive candidate for research. It has been shown to have potent anticancer, antifungal, and antiviral activities, which makes it a promising compound for drug development. However, there are also limitations to using this compound in lab experiments. Its synthesis method is complex and requires several steps, which may limit its availability. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research of N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. One potential direction is to study its use in the treatment of Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, and it may have potential as a therapeutic agent for these diseases. Another future direction is to study its use in combination with other drugs. This compound has been shown to have potent anticancer, antifungal, and antiviral activities, and it may be useful in combination with other drugs to enhance their effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential use in drug development.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the field of medicinal chemistry. Its unique chemical structure and potent biological activities make it a promising candidate for scientific research applications. The synthesis method of this compound has been reported using various methods, and its mechanism of action has been extensively studied. This compound has been found to have anticancer, antifungal, and antiviral activities, and it has potential for use in the treatment of Alzheimer's disease and Parkinson's disease. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been reported using various methods. One of the most common methods involves the reaction of 2-chlorobenzylamine with 3-methyl-4-nitro-5-thioxo-4,5-dihydro-1H-pyrazole-1-carboxamide in the presence of potassium carbonate and dimethylformamide. The resulting compound is then treated with thionyl chloride and triethylamine to yield this compound. Other methods involve the use of different starting materials and reagents, but all result in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anticancer, antifungal, and antiviral activities. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and viruses by disrupting their metabolic pathways. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-8-22-15-18-7-11(14(21)19(9)15)13(20)17-6-10-4-2-3-5-12(10)16/h2-5,7-8H,6H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBNIMBTCCNZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2876710.png)
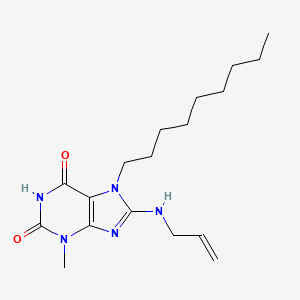
![N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2876714.png)

![(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2876722.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2876724.png)
![5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2876725.png)

![3-[(4-chlorophenyl)(morpholin-4-yl)methyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2876727.png)
